Methyl alpha-D-galactopyranoside
Overview
Description
Synthesis Analysis
The synthesis of methyl alpha-D-galactopyranoside and its derivatives involves multiple steps, including the use of sodium sulfate as a reactant and conditions optimized for the production of specific sulfated derivatives. For example, the synthesis and X-ray crystallographic structure determination of methyl α-D-galactopyranoside 2,6-bis(sodium sulfate) have been described, showcasing the importance of sulfate groups and their influence on the molecular structure (Lamba et al., 1993).
Molecular Structure Analysis
The molecular structure of methyl alpha-D-galactopyranoside, determined through X-ray crystallography, reveals that the sugar ring adopts a 4C1 chair conformation. However, slight distortions may occur due to the presence of sulfate groups. Such structural insights are crucial for understanding the chemical behavior and reactivity of this compound (Lamba et al., 1993).
Chemical Reactions and Properties
Chemical modifications, such as sulfation, significantly impact the properties of methyl alpha-D-galactopyranoside. Novel synthesis techniques have been developed to produce monosulfated derivatives, providing high yields and requiring shorter reaction times compared to traditional methods (Rashid et al., 1990).
Physical Properties Analysis
The physical properties of methyl alpha-D-galactopyranoside, including its solubility, melting point, and crystal structure, are influenced by its molecular conformation and the presence of functional groups such as sulfate or methyl groups. The detailed crystal and molecular structure analysis provides insights into its conformation and interactions within the crystal lattice (Polvorinos et al., 1994).
Chemical Properties Analysis
The chemical behavior of methyl alpha-D-galactopyranoside, including its reactivity towards various chemical agents and its role in forming complex oligosaccharide structures, is a subject of ongoing research. Studies on its oxidation by galactose oxidase highlight the optimization of reaction conditions for specific product yield, showcasing its chemical versatility (Parikka & Tenkanen, 2009).
Scientific Research Applications
Probe for Lectin Binding Sites : Kinzy et al. (1992) synthesized methyl alpha- and beta-N-dansyl-D-galactosaminides to probe the binding sites of N-acetyl-D-galactosamine-specific lectins, particularly in erythrocytes (Kinzy et al., 1992).
Pharmaceutical Applications : Kováč et al. (1984) synthesized and characterized methyl 6-O-alpha-D-galactopyranosyl-beta-D-galactopyranoside, suggesting its potential use in pharmaceuticals (Kováč et al., 1984).
Lectin Binding Kinetics : Neurohr et al. (1981) studied the kinetics of binding of methyl alpha- and beta-D-galactopyranoside to peanut agglutinin, providing insights into lectin-carbohydrate interactions (Neurohr et al., 1981).
Inhibitor in Enzymatic Reactions : Viana et al. (2011) found that methyl alpha-D-galactopyranoside is a potent inhibitor of Debaryomyces hansenii UFV-1 alpha-galactosidases, indicating its importance in enzymatic studies (Viana et al., 2011).
Synthesis and Structural Analysis : Watt et al. (1996) provided a structural analysis of methyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside, contributing to carbohydrate chemistry (Watt et al., 1996).
Chemical Synthesis Studies : Petrović et al. (2002) demonstrated the synthesis and transesterifications of pivaloylated methyl alpha-D-galactopyranosides, exploring its chemical properties (Petrović et al., 2002).
Binding Affinity Analysis : Sahin-Tóth et al. (2002) studied the binding of hydrophobic D-galactopyranosides to the lactose permease of Escherichia coli, highlighting the influence of methyl substitution on binding affinity (Sahin-Tóth et al., 2002).
Methodology for Synthesizing Derivatives : Rashid et al. (1990) presented a novel method for synthesizing monosulphated methyl alpha-D-galactopyranosides, offering advancements in chemical synthesis techniques (Rashid et al., 1990).
Safety And Hazards
Methyl α-D-galactopyranoside is generally considered safe for laboratory use. However, standard precautions should be followed, including proper handling, storage, and disposal. Consult safety data sheets for specific guidelines.
Future Directions
- Biological Applications : Investigate its role in cellular processes and potential therapeutic applications.
- Structural Studies : Explore crystallography and NMR studies to understand its interactions with enzymes.
- Synthetic Methods : Develop efficient and scalable synthetic routes for large-scale production.
properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5+,6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVAGTYPODGVJG-PZRMXXKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187575 | |
Record name | Methyl alpha-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl alpha-D-galactopyranoside | |
CAS RN |
3396-99-4, 34004-14-3 | |
Record name | Methyl α-D-galactopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3396-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl-galactopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003396994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl alpha-galactoside | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02100 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methyl alpha-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl α-D-galactopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.229 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl-α-D-galactose | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESJ6UY55QN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.